![molecular formula C12H12ClF3N4S B2792309 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine CAS No. 339010-64-9](/img/structure/B2792309.png)
3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine is an organofluorine compound featuring a triazole ring and a pyridine moiety. This compound is known for its versatility in chemical synthesis and potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The inclusion of fluorine, chlorine, and sulfur atoms contributes to its unique reactivity and biological activity, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route to 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine involves the following steps:
Synthesis of the 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl intermediate through a cyclization reaction.
Introduction of the pyridine moiety via a coupling reaction.
Chlorination and trifluoromethylation reactions to incorporate the halogen atoms into the final structure.
Industrial Production Methods
In industrial settings, large-scale production of this compound often involves optimized reaction conditions for each step to maximize yield and purity. Solvent choice, temperature control, and reaction time are carefully managed. Catalysts and reagents are selected to facilitate efficient and reproducible synthesis. The final product is purified using methods such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The sulfur-containing triazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorinated pyridine ring can be subjected to reduction reactions to yield the corresponding hydrocarbons.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions involving bases (e.g., NaOH) or acids (e.g., HCl) can promote substitution reactions. Solvent choices include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of partially or fully reduced aromatic compounds.
Substitution: Formation of various substituted derivatives depending on the reactants.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for constructing complex molecules, especially in the synthesis of heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its fluorinated and chlorinated structure makes it a candidate for enzyme inhibition studies and binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring and pyridine moiety suggest applications in drug design, potentially as antimicrobial, antifungal, or anticancer agents.
Industry
In the industrial sector, this compound is studied for its applications in materials science, particularly in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism by which 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and chlorine atoms enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and π-stacking interactions. These interactions modulate the activity of biological pathways and processes, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Lacks the triazole and ethyl groups, which may result in different reactivity and biological activity.
2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine:
4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole: The core triazole structure, but without the pyridine and halogen groups.
Uniqueness
What sets 3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine apart is its combination of functional groups, which provide unique reactivity and biological activity. The presence of both fluorine and chlorine atoms, coupled with the triazole and pyridine moieties, makes it a distinct entity in the realm of synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
3-chloro-2-[1-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N4S/c1-6(10-18-19-11(21-3)20(10)2)9-8(13)4-7(5-17-9)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUGNQHQJIEMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
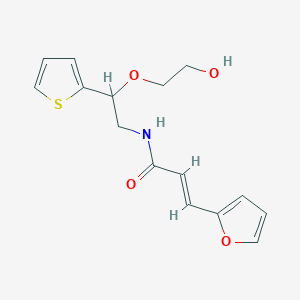
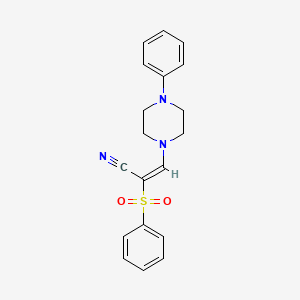
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)
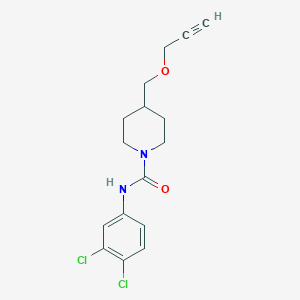
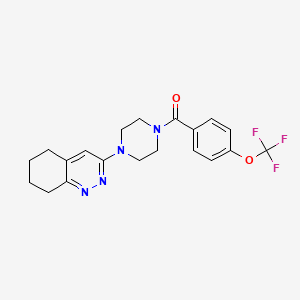
![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)
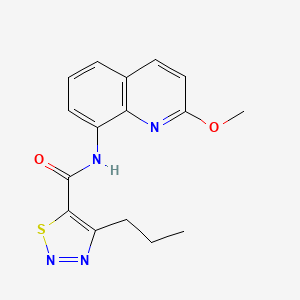
![4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2792236.png)
![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)
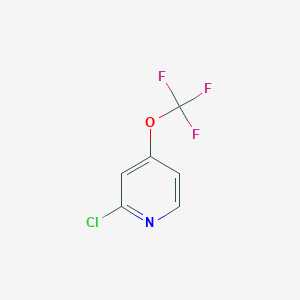
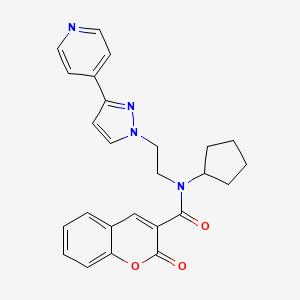

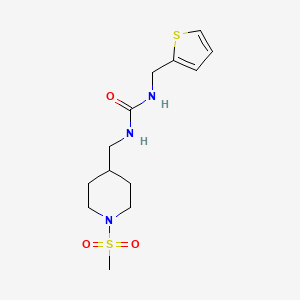
![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)
